molecular formula C32H34O9 B1417951 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside CAS No. 1496536-69-6

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Cat. No.: B1417951
CAS No.: 1496536-69-6
M. Wt: 562.6 g/mol
InChI Key: BIJBLFRQSLTKJV-ITKRTVBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C32H34O9 and its molecular weight is 562.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermediates in Galactose Derivatives Synthesis

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been utilized in the synthesis of galactose derivatives. A study by Barili et al. (1986) indicated that such compounds can be high-yield intermediates for selective syntheses of various substituted galactose derivatives, crucial in exploring carbohydrate-based molecular structures and functions (Barili, Berti, Catelani, Colonna, & Marra, 1986).

Cholesteric Liquid Crystal Study

In the field of liquid crystal research, the compound has been a significant component. Yamada et al. (2013) investigated the structural behavior of cholesteric liquid crystals using this compound. Their study contributes to the understanding of liquid crystal directors and their alignment, which is valuable in designing advanced liquid crystal displays and other optical devices (Yamada, Marumo, Kang, Deguchi, Nakai, Shimizu, & Watanabe, 2013).

Role in Synthesis of Glycosylation Reactions

Williams et al. (2010) explored the compound's role in glycosylation reactions. Their study shed light on the variable yields and stereoselectivity in the glycosylation process, which is essential for the synthesis of complex carbohydrates and glycoconjugates used in various biomedical applications (Williams, McGill, White, & Williams, 2010).

Properties

IUPAC Name

[(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyl)oxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-19-6-10-21(11-7-19)29(33)36-18-25-26-27(41-32(3,4)40-26)28(39-30(34)22-12-8-20(2)9-13-22)31(38-25)37-24-16-14-23(35-5)15-17-24/h6-17,25-28,31H,18H2,1-5H3/t25-,26+,27+,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJBLFRQSLTKJV-ITKRTVBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside
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4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside
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4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

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